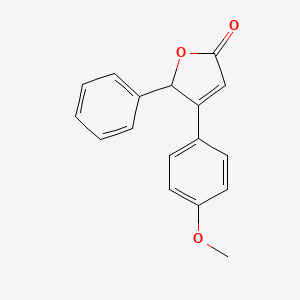
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one is an organic compound that belongs to the furanone family It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxyphenyl group.
4-Methoxyphenol: A phenol with a methoxy group in the para position.
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: A tetrazole derivative with a methoxyphenyl group.
Uniqueness
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one is unique due to its furanone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
93098-01-2 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O3/c1-19-14-9-7-12(8-10-14)15-11-16(18)20-17(15)13-5-3-2-4-6-13/h2-11,17H,1H3 |
InChI Key |
TYSQCCSULGBSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
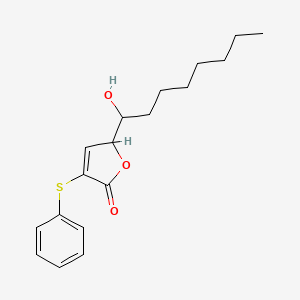
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
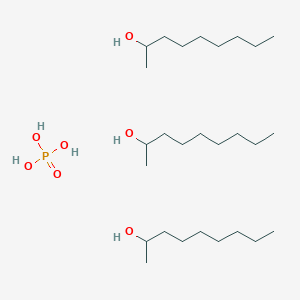
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
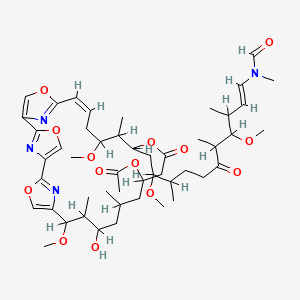
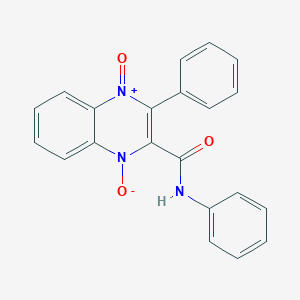
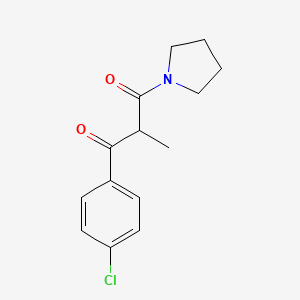
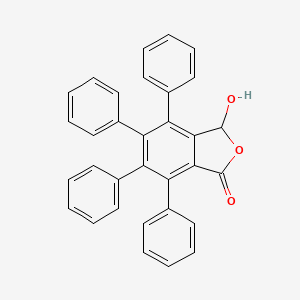
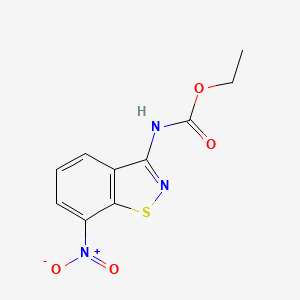
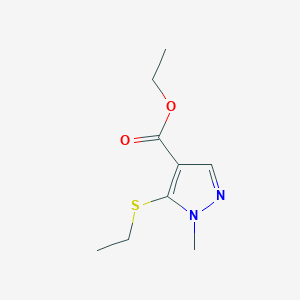
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
